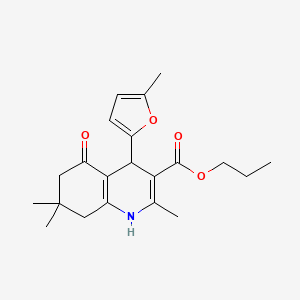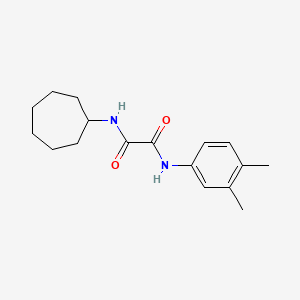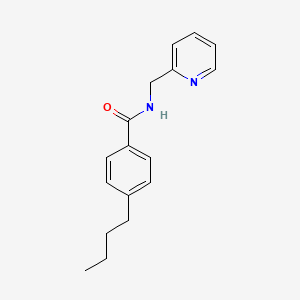![molecular formula C20H19N3O6S2 B4888707 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been used extensively in scientific research for its ability to induce colitis in animals. DNBS is a hapten, meaning that it is a small molecule that can bind to larger proteins and induce an immune response. This property has made DNBS a valuable tool in the study of inflammatory bowel disease, as well as other autoimmune disorders.
作用機序
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide induces inflammation in the colon by binding to proteins in the gut lining and triggering an immune response. This response leads to the recruitment of immune cells, such as T cells and macrophages, to the site of inflammation. These cells release cytokines and other inflammatory mediators, which contribute to the development of colitis.
Biochemical and Physiological Effects:
This compound-induced colitis is characterized by a range of biochemical and physiological changes, including increased levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and the infiltration of immune cells into the colon. These changes lead to symptoms such as diarrhea, weight loss, and rectal bleeding.
実験室実験の利点と制限
One advantage of using N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide to induce colitis in animal models is that it allows researchers to study the mechanisms underlying inflammatory bowel disease in a controlled setting. However, there are also limitations to this approach. For example, this compound-induced colitis may not accurately reflect the complex pathophysiology of human inflammatory bowel disease. Additionally, the use of this compound in animal models may raise ethical concerns, as it involves inducing a painful and potentially life-threatening condition in animals.
将来の方向性
There are many potential future directions for research involving N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new treatments for inflammatory bowel disease based on the mechanisms underlying this compound-induced colitis. Another area of interest is the use of this compound in combination with other animal models to study the interactions between different components of the immune system in the development of autoimmune disorders. Additionally, researchers may seek to develop new hapten compounds that can be used in place of this compound to induce colitis in animal models.
合成法
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide, followed by the addition of 2,4-dimethylphenylamine. The resulting compound is purified using column chromatography and characterized using spectroscopic techniques.
科学的研究の応用
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide has been used extensively in animal models of colitis, where it is administered rectally to induce inflammation in the colon. This model has been used to study the mechanisms underlying inflammatory bowel disease, as well as to test potential treatments for the condition. This compound has also been used in studies of other autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-14-3-12-20(15(2)13-14)22-31(28,29)18-8-4-16(5-9-18)21-30(26,27)19-10-6-17(7-11-19)23(24)25/h3-13,21-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQIJTRARQQKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4888627.png)
![1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B4888650.png)

![ethyl 2-hydroxy-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B4888665.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)
![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
![(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)


![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4888742.png)
